molecular formula C25H27NO4 B2477669 1-(9H-Fluoren-9-ylmethoxycarbonyl)-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline-3-carboxylic acid CAS No. 2137656-13-2

1-(9H-Fluoren-9-ylmethoxycarbonyl)-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline-3-carboxylic acid

Cat. No. B2477669
M. Wt: 405.494
InChI Key: WKCRVQGPQFGQNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “1-(9H-Fluoren-9-ylmethoxycarbonyl)-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline-3-carboxylic acid” is a complex organic molecule. It is related to a class of compounds known as fluorenylmethoxycarbonyl (Fmoc) protected amino acids . These are commonly used in peptide synthesis, where the Fmoc group serves as a protective group for the amino acid during the synthesis process .


Molecular Structure Analysis

The molecular structure of this compound is complex, as it includes a fluorene group, a methoxy group, a carbonyl group, and a quinoline group. The fluorene group is a polycyclic aromatic hydrocarbon consisting of two benzene rings fused with a central cyclopentane ring . The methoxy group (-OCH3) is an ether functional group, and the carbonyl group (>C=O) is a common feature in organic compounds such as ketones and aldehydes .

Scientific Research Applications

Protection of Hydroxy-Groups

1-(9H-Fluoren-9-ylmethoxycarbonyl) derivatives, such as the fluoren-9-ylmethoxycarbonyl (Fmoc) group, are notably used for the protection of hydroxy-groups in chemical syntheses. This group can be effectively removed by triethylamine, providing a convenient method for deprotection while keeping other base-labile protecting groups intact (Gioeli & Chattopadhyaya, 1982).

Synthesis of Oligomers and Amino Acids

The compound has been used in the synthesis of oligomers derived from sugar amino acids and in the synthesis of N-Fluoren-9-ylmethoxycarbonyl-protected amino acids. These applications demonstrate its versatility in synthesizing a range of biochemical compounds (Gregar & Gervay-Hague, 2004).

Solid-Phase Synthesis Applications

Applications in solid-phase synthesis include the preparation of N-Fluoren-9-ylmethoxycarbonyl-N-alkylhydroxylamines, which are used for the efficient synthesis of N-substituted hydroxamic acids. This showcases the compound's utility in the development of specific molecular structures (Mellor & Chan, 1997).

Synthesis of Novel Fluorophores

It is also used in the synthesis of novel fluorophores, such as 6-methoxy-4-quinolone, demonstrating its potential in creating stable and efficient fluorophores for biomedical analysis. This fluorophore is notable for its strong fluorescence in a wide pH range, making it suitable for diverse applications (Hirano et al., 2004).

Safety And Hazards

While specific safety and hazard information for this compound is not available, it’s important to handle all chemicals with appropriate safety precautions. Fmoc-protected amino acids can be irritants and should be handled with care .

Future Directions

The use of Fmoc-protected amino acids in peptide synthesis is a well-established field with ongoing research. Future directions may include the development of more efficient synthesis methods, the design of new protective groups, or the exploration of novel applications for peptide-based compounds .

properties

IUPAC Name

1-(9H-fluoren-9-ylmethoxycarbonyl)-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27NO4/c27-24(28)17-13-16-7-1-6-12-23(16)26(14-17)25(29)30-15-22-20-10-4-2-8-18(20)19-9-3-5-11-21(19)22/h2-5,8-11,16-17,22-23H,1,6-7,12-15H2,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKCRVQGPQFGQNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)CC(CN2C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(9H-Fluoren-9-ylmethoxycarbonyl)-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline-3-carboxylic acid

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